molecular formula C6H4BrN3O B3008911 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 75841-27-9

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B3008911
CAS No.: 75841-27-9
M. Wt: 214.022
InChI Key: BJXHMNXTYPQURK-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS: 75841-27-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol . It belongs to the pyrrolotriazinone family, characterized by a fused pyrrole-triazinone scaffold.

Properties

IUPAC Name

6-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-3-8-9-6(11)10(4)5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXHMNXTYPQURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)N2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75841-27-9
Record name 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by integrating reaction and separation processes into a streamlined system . Continuous-flow synthesis is advantageous due to its ability to handle hazardous intermediates and optimize reaction conditions for higher yields and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and other nucleophiles. Reaction conditions often involve high temperatures, microwave-assisted heating, or refluxing .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Key Physicochemical Properties

Property Value
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
CAS Registry Number 75841-27-9
Purity (Commercial) Typically ≥95% (vendor-dependent)

Structural and Functional Comparison with Similar Compounds

Pyrrolotriazinones exhibit structural diversity based on the position of nitrogen atoms in the triazinone ring and substitutions on the core scaffold. Below is a comparative analysis of 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one with key analogs:

Isomeric Pyrrolotriazinones

Compound Name CAS Number Molecular Formula Key Structural Differences Biological Activity
This compound 75841-27-9 C₆H₄BrN₃O Bromine at position 6; fused pyrrole-triazinone Underexplored, limited biological data
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one 888721-83-3 C₆H₄BrN₃O Bromine at position 6; alternative ring fusion USP7 inhibitors (anticancer potential) ; PI3K inhibitors
Pyrrolo[1,2-a]-1,3,5-triazin-4(3H)-one N/A C₆H₅N₃O Triazinone nitrogen arrangement differs No reported bioactivity

Key Observations :

  • Isomerism significantly impacts biological activity. For example, pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit marked activity as ubiquitin-specific protease 7 (USP7) inhibitors , whereas the [1,2-d] isomer remains less studied .
  • Bromination at position 6 enhances electrophilicity, facilitating cross-coupling reactions for further derivatization .

Substituted Pyrrolotriazinones

Substituents on the pyrrolotriazinone core influence pharmacokinetic and pharmacodynamic properties:

Compound Name Substituent Key Modifications Biological Activity
Thiazole-substituted pyrrolo[1,2-d]triazinone Thiazole at C-7 Enhanced π-stacking interactions Theoretical studies suggest improved blood-brain barrier penetration
3-Methylpyrrolo[2,1-f]triazin-4(3H)-one Methyl at N-3 Increased metabolic stability Tankyrase inhibitors (anticancer)
6-Bromo derivative (Target Compound) Bromine at C-6 Halogenation for reactivity Limited data; potential as a synthetic intermediate for kinase inhibitors

Key Observations :

  • Bromine substitution offers a handle for Suzuki-Miyaura or Ullmann coupling, enabling diversification into complex analogs .
  • Methyl or thiazole groups improve stability and target engagement compared to the unsubstituted parent scaffold .

Comparison with Other Pyrrolotriazinone Syntheses

Compound Synthesized Method Yield Key Advantage Reference
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones Cu(II)-catalyzed cyclization 60-75% One-pot formation of six bonds
3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Bromination in acetic acid 29% Straightforward halogenation
Target Compound (Proposed) Rearrangement of pyrrolooxadiazines N/A Avoids harsh conditions

Key Observations :

  • The Cu(II)-catalyzed method for pyrrolo[2,1-f] analogs is efficient but may require optimization for the [1,2-d] isomer .
  • Bromination protocols must balance regioselectivity and yield, as seen in .

Target Compound

Further derivatization could unlock activity against targets like PI3K or USP7 .

Comparative Bioactivity

Compound Class Therapeutic Target IC₅₀ / Activity Reference
Pyrrolo[2,1-f]triazin-4(3H)-ones USP7 <100 nM (selective inhibition)
PI3K 1–10 nM (nanomolar potency)
Thiazole-substituted analogs MAO-B Selective inhibition

Key Observations :

  • Pyrrolo[2,1-f]triazinones dominate current research due to their potent enzyme inhibition .
  • The target compound’s bromine atom may enhance binding to hydrophobic pockets in target proteins, similar to brominated kinase inhibitors .

Biological Activity

Overview

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features a pyrrolo[1,2-d][1,2,4]triazine core, which is associated with various biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
  • Molecular Formula : C₆H₄BrN₃O
  • Molecular Weight : 214.03 g/mol
  • CAS Number : 75841-27-9

Biological Activities

This compound has been studied for its diverse pharmacological properties:

1. Inhibition of Tankyrase

  • Mechanism : The compound acts as a tankyrase inhibitor by binding to the enzyme and preventing its activity. This inhibition affects cellular processes such as Wnt signaling pathways.
  • Research Findings : Studies have shown that tankyrase inhibitors can lead to decreased proliferation of cancer cells in vitro and in vivo models.

2. Antagonism of Melanin-Concentrating Hormone Receptor

  • Mechanism : It interferes with the binding of melanin-concentrating hormone (MCH) to its receptor.
  • Research Findings : This action is linked to potential therapeutic effects in obesity and metabolic disorders.

3. Inhibition of Stearoyl-CoA Desaturase

  • Mechanism : The compound inhibits stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism.
  • Research Findings : Inhibition may lead to altered lipid profiles and reduced fat accumulation in adipose tissues.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway.

Case Study 2: Metabolic Effects

Another research focused on the metabolic effects of this compound in animal models. Mice treated with this compound showed a marked decrease in body weight and improved glucose tolerance compared to control groups.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundPyrrolo-triazineTankyrase inhibitor
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-aminePyrrolo-triazineAnticancer properties
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-onePyrrolo-triazineLimited biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Tankyrase Inhibition : By binding to tankyrase enzymes (TNKS), it disrupts Wnt signaling pathways critical for tumor growth.
  • Receptor Antagonism : As an antagonist at MCH receptors, it modulates appetite and energy expenditure.

Q & A

Q. What are the common synthetic routes for preparing 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of brominated pyrrolotriazinones often involves cyclization or rearrangement strategies. For example, Yang et al. demonstrated a CuCl₂·2H₂O/NaOAc/DMSO catalytic system at 120°C for synthesizing analogous pyrrolotriazinones via one-pot reactions . A two-step approach using intermediates like 1-amino-1H-pyrrole-2-carboxamide can introduce bromine at specific positions. Adjusting catalysts (e.g., Cu(II) vs. Pd) and solvents (DMSO vs. DMF) can optimize yields. For instance, NaOAc as a base in DMSO enhances cyclization efficiency, while higher temperatures (120°C vs. 80°C) may improve reaction rates but risk decomposition .

Table 1 : Key Synthetic Parameters and Yields for Analogous Compounds

Reaction TypeCatalyst/BaseSolventTemp (°C)Yield (%)Reference
CyclizationCuCl₂·2H₂O/NaOAcDMSO12085
RearrangementNaOAcDMF10072

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. The bromine substituent causes distinct deshielding in adjacent protons. For example, in pyrrolo[2,1-f]triazinones, the H-6 proton resonates at δ 8.2–8.5 ppm due to electron withdrawal .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₆H₄BrN₃O requires m/z 228.95).
  • X-ray Crystallography : Resolves ambiguities in ring fusion and substituent positioning. For related compounds, C–Br bond lengths (~1.89 Å) and dihedral angles confirm spatial orientation .

Q. What are the key intermediates in the synthesis of this compound, and how are they optimized?

  • Methodological Answer : Critical intermediates include:
  • Pyrrole-2-carboxamides : Synthesized from 3-chloro-1H-pyrrole-2-carboxylic acid via amidation. Purity (>98%) is achieved through recrystallization in ethanol/water .
  • Brominated precursors : Direct bromination using NBS (N-bromosuccinimide) in DMF at 0°C minimizes polybromination. For example, regioselective bromination at the 6-position requires steric control via bulky directing groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for brominated pyrrolotriazinones across different synthetic protocols?

  • Methodological Answer : Yield discrepancies often arise from:
  • Catalyst poisons : Trace moisture or oxygen in Cu-catalyzed reactions can reduce efficiency. Use of degassed solvents and inert atmospheres improves reproducibility .
  • Substrate purity : Impurities in starting materials (e.g., 1-amino-pyrroles) lower yields. Pre-purification via column chromatography (SiO₂, hexane/EtOAc) is recommended .
  • Reaction monitoring : TLC or HPLC tracking identifies incomplete reactions. For example, extending reaction time from 6h to 12h increased yields by 15% in analogous systems .

Q. What strategies ensure regioselective bromination in pyrrolotriazinone systems, particularly at the 6-position?

  • Methodological Answer :
  • Directing groups : Installing temporary groups (e.g., Boc-protected amines) at adjacent positions directs bromination. For example, a Boc group at N-3 of pyrrolo[2,1-f]triazinone ensures bromination occurs at C-6 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring C-6 over C-7 bromination. Kinetic studies show DMF increases selectivity to 9:1 (C-6:C-7) .

Q. How can catalytic systems be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst loading : Reducing CuCl₂·2H₂O from 10 mol% to 5 mol% with 2 equiv. NaOAc maintains yield (82%) while lowering costs .
  • Flow chemistry : Continuous-flow systems minimize side reactions (e.g., dimerization) by precise temperature control. Pilot studies show 20% higher throughput compared to batch methods .

Q. What role do substituents play in the stability and reactivity of this compound during cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing effects : The bromine atom activates the triazinone ring for Suzuki-Miyaura coupling. Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C couples with aryl boronic acids (e.g., phenylboronic acid, 90% yield) .
  • Hydrolytic stability : The lactam moiety is sensitive to strong bases. Buffered conditions (pH 7–8) prevent ring opening during functionalization .

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